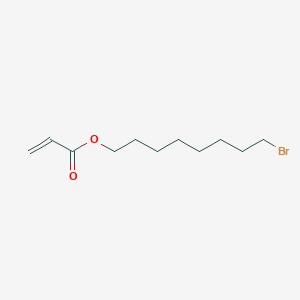

8-Bromooctyl prop-2-enoate

Description

8-Bromooctyl prop-2-enoate is an acrylate ester derivative characterized by an octyl chain substituted with a bromine atom at the 8th carbon and a reactive acrylate group (prop-2-enoate) at the terminal position. This structure combines the polymerizable acrylate moiety with a brominated alkyl chain, which may confer unique physicochemical properties, such as enhanced flame retardancy or reactivity in copolymerization reactions. However, specific data on its synthesis, commercial use, or toxicity are absent from the referenced sources, necessitating inferences from structurally related compounds .

Properties

CAS No. |

123563-83-7 |

|---|---|

Molecular Formula |

C11H19BrO2 |

Molecular Weight |

263.17 g/mol |

IUPAC Name |

8-bromooctyl prop-2-enoate |

InChI |

InChI=1S/C11H19BrO2/c1-2-11(13)14-10-8-6-4-3-5-7-9-12/h2H,1,3-10H2 |

InChI Key |

DTFCWOHTJUOGQI-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCCCCCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 8-bromooctyl prop-2-enoate with analogous acrylate esters documented in the evidence, focusing on molecular features, physical properties, and applications.

Methyl Prop-2-enoate (CAS 96-33-3)

- Structure : Short methyl chain (C1) with an acrylate group.

- Physical Properties : Low molecular weight (86.09 g/mol), high volatility (UN 1919).

- Applications : Widely used in polymer production (e.g., adhesives, coatings) due to its rapid polymerization kinetics .

- Contrast with 8-Bromooctyl : The absence of a bromine atom and shorter chain limit its utility in flame-retardant applications.

Decyl Prop-2-enoate (CAS 2156-96-9)

- Structure : Linear decyl chain (C10) with an acrylate group.

- Physical Properties : Higher molecular weight (212.33 g/mol), classified under UN 3082 for environmentally hazardous liquids.

- Applications : Likely functions as a plasticizer or surfactant due to its long hydrophobic chain .

Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)

- Structure : Cyclic tetrahydrofurfuryl group linked to acrylate.

- Physical Properties : Moderate molecular weight (156.18 g/mol), polar due to the ether group.

- Applications : Used in UV-curable resins and inks, leveraging its solubility in polar solvents .

- Contrast with 8-Bromooctyl : The cyclic ether group enhances hydrophilicity, whereas bromine in 8-bromooctyl increases hydrophobicity and density.

Perfluorinated Acrylates (e.g., CAS 67906-40-5)

- Structure : Fluorinated alkyl chains (e.g., undecafluoropentyl) attached to acrylate.

- Physical Properties : Extremely hydrophobic and chemically inert due to fluorine substituents.

- Applications : Specialty polymers for water-repellent coatings or firefighting foams .

- Contrast with 8-Bromooctyl : Fluorine substituents provide superior chemical resistance, while bromine offers a reactive site for further functionalization.

Comparative Data Table

| Compound Name | CAS Number | UN Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 8-Bromooctyl prop-2-enoate | Not available | Not available | C11H19BrO2 | Theoretical: 263.17 | Brominated chain, reactive acrylate |

| Methyl prop-2-enoate | 96-33-3 | 1919 | C4H6O2 | 86.09 | Short chain, volatile |

| Decyl prop-2-enoate | 2156-96-9 | 3082 | C13H24O2 | 212.33 | Long alkyl chain |

| Tetrahydrofurfuryl acrylate | 2399-48-6 | - | C8H12O3 | 156.18 | Cyclic ether substituent |

| Perfluorinated acrylate | 67906-40-5 | - | C14H12F11NO4S | 535.29 | Fluorinated alkyl chain |

Key Research Findings and Implications

Chain Length and Reactivity : Longer alkyl chains (e.g., decyl) increase hydrophobicity but reduce polymerization rates compared to methyl acrylate. The bromine in 8-bromooctyl may balance reactivity and hydrophobicity .

Substituent Effects: Bromine’s electronegativity and leaving-group capability could enable post-polymerization modifications, a feature absent in non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.